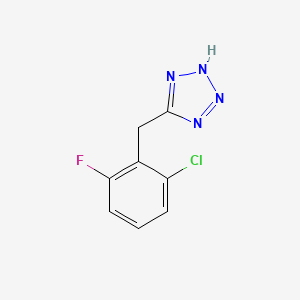

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDYLDZZRANLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625646 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874607-03-1 | |

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-6-fluorobenzyl)-1H-tetrazole

The tetrazole ring is a cornerstone heterocycle in medicinal chemistry, prized for its unique physicochemical properties. As a bioisosteric replacement for the carboxylic acid group, it offers a similar pKa while enhancing metabolic stability and improving pharmacokinetic profiles, such as lipophilicity and membrane permeability.[1][2] These attributes have led to the incorporation of 5-substituted-1H-tetrazoles into a multitude of approved pharmaceuticals, including antihypertensives and anti-inflammatory agents. The target molecule, 5-(2-Chloro-6-fluorobenzyl)-1H-tetrazole, represents a scaffold of significant interest for developing novel therapeutic agents, leveraging the unique electronic and steric properties of the di-substituted benzyl group.

This guide provides a comprehensive overview of a robust and field-proven methodology for the synthesis of this target compound, grounded in the principles of the [3+2] cycloaddition reaction. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and emphasize the critical safety procedures required for handling the key reagents involved.

Retrosynthetic Analysis and Strategic Approach

The most direct and efficient pathway to 5-substituted-1H-tetrazoles is the formal [3+2] cycloaddition of an azide source with an organic nitrile.[2][3] This strategy forms the basis of our synthetic plan.

Caption: Retrosynthetic analysis of the target tetrazole.

Our forward synthesis, therefore, hinges on the reaction between 2-(2-chloro-6-fluorobenzyl)acetonitrile and sodium azide. To facilitate this transformation, a catalyst is typically required to activate the nitrile moiety towards nucleophilic attack by the azide ion.

Mechanistic Insights: The Role of Catalysis in Tetrazole Formation

The cycloaddition of sodium azide to nitriles can proceed through different mechanistic pathways, but the activation barrier is often high, necessitating elevated temperatures or the use of a catalyst.[3][4] Lewis acids, such as zinc salts, are particularly effective catalysts for this transformation.[1][5][6]

The catalytic cycle is generally understood to involve the coordination of the Lewis acidic metal center (e.g., Zn²⁺) to the nitrogen atom of the nitrile. This coordination polarizes the C≡N bond, increasing the electrophilicity of the nitrile carbon and making it more susceptible to nucleophilic attack by the azide anion.[6] The reaction then proceeds through a stepwise addition followed by cyclization to form the tetrazolate anion. Subsequent protonation during acidic workup yields the final 1H-tetrazole product.

Caption: Catalytic mechanism of Zinc-mediated tetrazole synthesis.

This catalyzed approach, particularly the one developed by Sharpless and coworkers using water as a solvent, offers significant advantages in terms of safety and environmental impact over traditional methods that use toxic tin reagents or generate explosive hydrazoic acid in situ.[1][5][7]

Experimental Protocol: Synthesis via ZnBr₂ Catalysis in Water

This protocol is adapted from the highly reliable and scalable method developed by Demko and Sharpless.[1][5] It prioritizes safety and environmental considerations by using water as the solvent, which mitigates explosion hazards and avoids the liberation of volatile, toxic hydrazoic acid.[5]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 2-(2-Chloro-6-fluorobenzyl)acetonitrile | C₉H₆ClFN | 183.60 | 1.0 | 18.36 g (100 mmol) |

| Sodium Azide (NaN₃) | NaN₃ | 65.01 | 1.1 | 7.15 g (110 mmol) |

| Zinc Bromide (ZnBr₂) | ZnBr₂ | 225.19 | 1.0 | 22.52 g (100 mmol) |

| Deionized Water | H₂O | 18.02 | - | 200 mL |

| 3M Hydrochloric Acid | HCl | 36.46 | - | ~150 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~500 mL |

Step-by-Step Methodology

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic signature, synthesis, and reactivity. The tetrazole moiety is a critical pharmacophore in modern medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids.[1][2] Understanding the nuanced properties imparted by the substituted benzyl group is essential for its effective application in the design of novel therapeutic agents. This guide synthesizes theoretical knowledge with practical, field-proven insights to serve as an essential resource for laboratory and development work.

Nomenclature and Structural Elucidation

IUPAC Name: 5-((2-Chloro-6-fluorobenzyl)methyl)-2H-1,2,3,4-tetrazole

Synonyms: this compound

Molecular Structure and Tautomerism

5-substituted tetrazoles with a free N-H bond exist as a dynamic equilibrium between two principal tautomers: the 1H- and 2H-forms.[1][4] The position of the proton on the tetrazole ring significantly influences the molecule's electronic distribution, steric profile, and hydrogen bonding capability, which in turn affects its biological activity and physical properties.

The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of the substituent at the C5 position.[4] While the 1H-tetrazole is often favored in the solid phase, the 2H-tetrazole can dominate in the gas phase or in certain solvents.[4] For the purpose of this guide, the 2H-tetrazole isomer is specified, indicating that the benzyl substituent is attached to the carbon atom (C5) and the single ring proton resides on the nitrogen at the N2 position. This distinction is critical for predicting reactivity and intermolecular interactions.

Caption: Structure of this compound.

Physicochemical Properties

The physicochemical properties of this molecule are critical determinants of its behavior in both chemical and biological systems. These properties govern solubility, membrane permeability, and interaction with biological targets.

| Property | Value (Estimated) | Rationale & Significance |

| Molecular Formula | C₈H₆ClFN₄ | Derived from atomic composition. |

| Molecular Weight | 212.61 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |

| Appearance | White to off-white crystalline solid | Typical for small organic heterocyclic compounds.[4] |

| Melting Point | 150-165 °C | The high nitrogen content and potential for hydrogen bonding in the tetrazole ring contribute to a relatively high melting point compared to non-heterocyclic analogues.[4] The exact value is sensitive to crystalline packing and purity. |

| pKa | ~4.5 - 5.0 | The tetrazole ring is acidic, with a pKa comparable to that of carboxylic acids.[1][5] This property is the basis for its use as a carboxylate bioisostere, as it will be deprotonated at physiological pH (~7.4).[1][6] |

| Solubility | Soluble in DMSO, DMF, and alcohols; sparingly soluble in water. | The polar tetrazole ring confers solubility in polar organic solvents.[5] Solubility in aqueous media is limited by the hydrophobic chlorofluorobenzyl group but is significantly enhanced at pH values above the pKa due to salt formation. |

| LogP | 2.0 - 2.8 | The calculated partition coefficient (XLogP3) for a similar compound, 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole, is 2.6.[3] This moderate lipophilicity is often a target for drug candidates to balance aqueous solubility with membrane permeability. |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Tetrazole N-H: A broad singlet is expected far downfield, typically between 13-16 ppm, due to the acidic nature of the proton. Its chemical shift can be highly dependent on solvent and concentration.

-

Aromatic Protons (Benzyl Ring): The three protons on the substituted phenyl ring will appear in the aromatic region (7.0-7.8 ppm). The substitution pattern (chloro and fluoro at positions 2 and 6) will result in complex splitting patterns (multiplets) due to both H-H and H-F coupling.

-

Methylene Protons (-CH₂-): A sharp singlet is expected around 4.5-5.5 ppm.[7] This signal connects the aromatic system to the tetrazole ring.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Tetrazole Carbon (C5): The carbon atom within the tetrazole ring typically resonates at approximately 150-160 ppm.[5][8]

-

Aromatic Carbons: Six distinct signals are expected in the 110-165 ppm range. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C2 and C6) will show characteristic shifts and C-F coupling.

-

Methylene Carbon (-CH₂-): A signal is expected in the 30-40 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A broad absorption band around 3000-3400 cm⁻¹ corresponding to the N-H bond of the tetrazole ring.

-

N=N Stretch: Vibrations for the tetrazole ring's nitrogen-nitrogen bonds are typically observed in the 1300-1500 cm⁻¹ region.[7]

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 2900-3100 cm⁻¹.

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M+) would be observed at m/z 212.6. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show a prominent peak corresponding to the loss of N₂ (28 Da) from the tetrazole ring and a base peak corresponding to the 2-chloro-6-fluorobenzyl cation.

-

Synthesis and Purification

The most common and robust method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[9][10]

Synthetic Workflow

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-(2-chloro-6-fluorobenzyl)acetonitrile.

Materials:

-

2-(2-Chloro-6-fluorobenzyl)acetonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Triethylammonium Chloride (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (2M)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-(2-chloro-6-fluorobenzyl)acetonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in DMF.

-

Causality: DMF is used as a polar aprotic solvent to dissolve the reagents. Triethylammonium chloride acts as a mild acid catalyst to protonate the azide, forming hydrazoic acid in situ, which is the active reagent for the cycloaddition.[4] Using an ammonium salt is safer than handling pure hydrazoic acid.

-

-

Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water.

-

Acidification: Carefully acidify the aqueous mixture to pH 2-3 by adding 2M HCl. A white precipitate should form.

-

Causality: The tetrazole product initially forms as its sodium or triethylammonium salt, which is soluble in the aqueous DMF mixture. Acidification protonates the tetrazole ring, yielding the neutral, less soluble form, causing it to precipitate out of the solution.

-

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual salts and DMF.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum at 40-50 °C.

Reactivity and Stability

-

Acidity: The most significant reactive feature is the acidity of the N-H proton. It readily reacts with bases to form tetrazolate anions. This property is key to its role as a carboxylic acid bioisostere.[6]

-

Alkylation: The tetrazolate anion is a potent nucleophile and can be alkylated. Reaction with alkyl halides will typically yield a mixture of N1 and N2-substituted isomers. The ratio of these products is highly dependent on the alkylating agent, solvent, and counter-ion.

-

Thermal Stability: Tetrazoles are nitrogen-rich compounds and can be thermally sensitive. While generally stable under typical laboratory conditions, they can decompose at high temperatures, often releasing nitrogen gas (N₂).[11] This energetic property makes some tetrazole derivatives useful in materials science as propellants or gas generators.[11]

-

Ring-Chain Tautomerism: Under certain conditions, particularly with strongly electron-withdrawing groups, the tetrazole ring can exist in equilibrium with an open-chain azidoimine form.[4] However, for the benzyl-substituted tetrazole, the ring form is overwhelmingly stable.

Applications in Research and Drug Discovery

The tetrazole ring is a privileged structure in medicinal chemistry.[2][11] Its primary application stems from its ability to act as a bioisosteric replacement for the carboxylic acid group.[1][6]

Key Advantages as a Carboxylate Bioisostere:

-

Similar pKa: It is ionized at physiological pH, allowing it to engage in similar ionic interactions as a carboxylate.[5][12]

-

Increased Lipophilicity: The tetrazolate anion is generally more lipophilic than a carboxylate anion, which can improve membrane permeability and oral bioavailability.[1]

-

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid.[2][6]

-

Spatial Distribution: The planar, delocalized π-system of the tetrazole ring can participate in π-stacking interactions with biological receptors.[6][11]

The specific 2-chloro-6-fluorobenzyl moiety is often incorporated into drug candidates to modulate steric and electronic properties, influencing binding affinity and metabolic stability. The ortho-fluoro and -chloro substituents can induce a specific conformation of the benzyl group, which may be optimal for fitting into a receptor's binding pocket. This substitution pattern is found in various pharmacologically active agents.[13]

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Toxicity: Specific toxicity data for this compound is not available.[14] However, as with any novel chemical, it should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.

-

Reactivity Hazards: Sodium azide, a key reagent in the synthesis, is highly toxic and explosive. It must be handled with extreme care. Avoid contact with acids (which generate toxic hydrazoic acid gas) and heavy metals (which can form explosive metal azides).

References

-

Wikipedia. Tetrazole. [Link]

-

Gaber, M., et al. (2016). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate. [Link]

-

Yadav, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

Mendes, T. P., et al. (2015). Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction. National Institutes of Health (NIH). [Link]

-

ResearchGate. Common drugs containing the tetrazole ring. [Link]

-

Aghapour, G., et al. (2022). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(ii) immobilized on nanodiamond@folic acid catalyst. National Institutes of Health (NIH). [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]

-

Gaponik, P. N., et al. TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

ResearchGate. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

-

University of Hertfordshire. Flumetralin (Ref: CGA 41065). AERU. [Link]

-

Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

PubChem. 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. [Link]

-

Bentham Science. Tetrazoles: Synthesis and Biological Activity. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole | C8H6BrFN4 | CID 71420415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. Synthesis of New 2-Halo-2-(1H-tetrazol-5-yl)-2H-azirines via a Non-Classical Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

Abstract

The definitive assignment of molecular structure is a cornerstone of chemical research and pharmaceutical development. Ambiguities in structure, such as the differentiation of isomers, can lead to significant deviations in biological activity and physicochemical properties. This guide provides a comprehensive, methodology-driven approach to the structural elucidation of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. We navigate the process from a plausible synthetic origin, which often yields isomeric mixtures, to the synergistic application of modern analytical techniques. By integrating data from mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray crystallography, we present a self-validating workflow that culminates in the unambiguous confirmation of the target molecule's constitution and connectivity. Each step is rationalized from an expert perspective, emphasizing not just the "how" but the "why" of experimental design and data interpretation.

The Isomeric Challenge: Synthetic Context and Initial Assessment

The synthesis of 5-substituted tetrazoles from organonitriles and an azide source is a common and effective strategy. However, when the substituent is attached via a methylene linker, as in the case of 5-(2-Chloro-6-fluorobenzyl)tetrazole, the reaction can yield a mixture of N-alkylation products, primarily the 1H- and 2H-tetrazole tautomers/isomers.

-

Plausible Synthesis: Reaction of 2-(2-chloro-6-fluorophenyl)acetonitrile with sodium azide, typically in the presence of an acid catalyst, would form the 5-(2-chloro-6-fluorobenzyl)tetrazole anion. Subsequent protonation or alkylation can occur on different nitrogen atoms of the tetrazole ring.

The 2H-isomer is one of several possibilities, making a robust elucidation workflow essential. Our primary objective is to assemble irrefutable evidence to confirm the precise structure shown below.

Foundational Analysis: Molecular Formula Confirmation

Before any detailed structural work, the molecular formula must be unequivocally confirmed. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Rationale: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this molecule, we expect to observe a distinct isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl), which serves as a critical validation checkpoint.

Expected Data:

-

Molecular Formula: C₈H₆ClFN₄

-

Monoisotopic Mass: 212.0269 g/mol

-

HRMS (ESI+): Expected [M+H]⁺ at m/z 213.0347

-

Isotopic Signature: A signal at [M+2+H]⁺ (m/z 215.0318) should be observed with an intensity of approximately 32% relative to the [M+H]⁺ peak, characteristic of the presence of a single chlorine atom.[1][2]

This initial step validates the elemental composition, ensuring that the subsequent spectroscopic analysis is performed on the correct molecular entity.

Spectroscopic Interrogation: A Multi-faceted Approach

With the molecular formula confirmed, we employ a suite of spectroscopic techniques to piece together the molecular framework. Each technique provides a unique piece of the puzzle, and their combined interpretation forms a powerful, self-corroborating argument.[3][4]

Workflow for Spectroscopic Analysis

The logical flow of our spectroscopic investigation is designed to build the structural picture from functional groups to the complete connectivity map.

Caption: Workflow for the structural elucidation process.

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Rationale: FTIR is a rapid, non-destructive technique used to identify the presence of specific functional groups and bond types based on their characteristic vibrational frequencies.[5] While not sufficient for definitive structure proof, it provides a quick validation of expected chemical features.

Expected Absorptions for this compound:

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| 2950-2850 | Aliphatic C-H Stretch (CH₂) | Corresponds to the methylene bridge. |

| 1600-1500 | C=N Stretch (Tetrazole Ring) | Characteristic vibrations of the tetrazole heterocycle.[6] |

| 1400-1300 | N=N Stretch (Tetrazole Ring) | Further confirmation of the tetrazole ring system.[7] |

| 1250-1000 | C-F Stretch | Strong absorption indicating the C-F bond. |

| 800-600 | C-Cl Stretch | Indicates the presence of the C-Cl bond. Its position is mass-dependent.[5] |

The absence of a broad N-H stretch around 3150-3400 cm⁻¹ would provide the first piece of evidence against the 1H-tetrazole isomer.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of a molecule in solution.[8][9] We will use a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments to build the structure atom by atom.

Rationale: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), neighboring protons (multiplicity), and relative numbers (integration).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~7.45 - 7.25 | Multiplet (m) | 2H | H-3', H-5' | Aromatic protons on the benzyl ring. The ortho and para protons are expected in this region. |

| ~7.10 - 7.00 | Multiplet (m) | 1H | H-4' | The aromatic proton para to the CH₂ group. |

| ~5.80 | Singlet (s) | 2H | CH₂ (H-6) | Methylene protons. Expected to be a singlet as there are no adjacent protons. Its downfield shift is due to attachment to the electron-withdrawing tetrazole ring and the aromatic system. |

Rationale: ¹³C NMR maps the carbon skeleton of the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165.0 | C-5 | Tetrazole carbon. Typically appears significantly downfield.[10] |

| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-2' | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling constant. |

| ~135.0 (d, ²JCF ≈ 8 Hz) | C-6' | Aromatic carbon ortho to fluorine, showing smaller two-bond C-F coupling. Also bonded to chlorine. |

| ~131.0 (d, ³JCF ≈ 5 Hz) | C-4' | Aromatic carbon para to fluorine. |

| ~126.0 | C-5' | Aromatic carbon. |

| ~115.0 (d, ²JCF ≈ 22 Hz) | C-3' | Aromatic carbon ortho to fluorine. |

| ~113.0 (d, J ≈ 15 Hz) | C-1' | Quaternary aromatic carbon attached to the CH₂ group. Its position is influenced by both halogen substituents. |

| ~55.0 | CH₂ (C-6) | Aliphatic carbon of the methylene bridge. |

Rationale: 2D NMR experiments are critical for establishing connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[11][12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over two or three bonds (long-range C-H coupling). This is the key experiment to connect molecular fragments.[12][13]

Key Expected Correlations:

-

HSQC: A cross-peak will definitively link the proton signal at ~5.80 ppm to the carbon signal at ~55.0 ppm, confirming their assignment as the CH₂ group.

-

HMBC: This experiment provides the unequivocal link between the benzyl group and the tetrazole ring. The protons of the CH₂ group (~5.80 ppm) are two bonds away from the tetrazole carbon (C-5) and the aromatic quaternary carbon (C-1'). Therefore, crucial cross-peaks are expected from the CH₂ protons to C-5 (~165.0 ppm) and C-1' (~113.0 ppm).

Caption: Key HMBC correlations from the methylene (H6) protons.

Definitive Confirmation: Single-Crystal X-ray Crystallography

Rationale: While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][15] This technique determines the three-dimensional arrangement of atoms in a crystal, providing precise bond lengths, bond angles, and the absolute connectivity of the molecule.

Methodology Outline:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[16]

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map of the unit cell. From this map, atomic positions are determined and refined to yield the final molecular structure.[14]

The resulting crystallographic information file (CIF) would not only confirm the this compound structure but would also provide invaluable data on its solid-state conformation and intermolecular interactions.

Data Synthesis and Conclusion

| Technique | Finding | Contribution to Final Structure |

| HRMS | Confirmed molecular formula C₈H₆ClFN₄. Observed correct chlorine isotopic pattern. | Validates elemental composition. |

| FTIR | Showed absorptions for aromatic C-H, CH₂, C=N, N=N, C-F, and C-Cl bonds. No N-H stretch observed. | Confirms functional groups and provides evidence against the 1H-isomer. |

| ¹H NMR | Revealed signals for a 1,2,3-trisubstituted benzene ring and a methylene singlet. | Defines the proton framework of the benzyl group. |

| ¹³C NMR | Identified 8 unique carbon signals, including a tetrazole carbon and carbons coupled to fluorine. | Maps the complete carbon skeleton. |

| HSQC | Correlated the methylene proton signal to its corresponding carbon signal. | Confirms the C-H connectivity of the methylene bridge. |

| HMBC | Showed key correlations from the methylene protons to the tetrazole carbon (C-5) and aromatic carbons. | Crucially links the benzyl moiety to the tetrazole ring, confirming the overall connectivity. |

| X-ray Crystallography | Provides the absolute 3D atomic arrangement. | The "gold standard" for unambiguous structural proof. |

Conclusion: The synergistic application of mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments provides a complete and self-consistent dataset to unequivocally assign the structure of the target compound as This compound . The key diagnostic evidence is the HMBC correlation linking the benzylic methylene protons to the C5 carbon of the tetrazole ring. This comprehensive analysis, which can be ultimately confirmed by X-ray crystallography, exemplifies a robust workflow for resolving complex structural challenges in modern chemical and pharmaceutical research.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1 v/v) with 0.1% formic acid.

-

Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 kV

-

Scan Range: m/z 50-500

-

Resolution: >20,000 FWHM

-

Internal Calibrant: Use a suitable standard (e.g., Ultramark 1621) to ensure high mass accuracy (< 5 ppm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans using proton decoupling.

-

HSQC: Use a gradient-selected, sensitivity-enhanced sequence. Optimize the ¹JCH coupling constant to ~145 Hz.

-

HMBC: Use a gradient-selected sequence. Optimize the long-range coupling constant (ⁿJCH) to 8 Hz to observe typical 2- and 3-bond correlations.

-

Single-Crystal X-ray Crystallography

-

Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., hot ethanol). Allow the solution to cool slowly to room temperature, followed by slow evaporation over several days to yield diffraction-quality single crystals.

-

Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

-

Structure Solution: Solve the structure using direct methods and refine the model by full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms should be placed in calculated positions and refined using a riding model.

References

-

University of Hertfordshire. Flumetralin (Ref: CGA 41065) - AERU. Available from: [Link]

-

Frontiers. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

ACG Publications. (2010). Synthesis and evaluation of a series of 1-substituted tetrazole derivatives as antimicrobial agents. Available from: [Link]

-

International Journal of Nanoscience and Nanotechnology. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

ResearchGate. (2018). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Available from: [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available from: [Link]

-

Wikipedia. X-ray crystallography. Available from: [Link]

-

Oxford Instruments Magnetic Resonance. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available from: [Link]

- Google Patents. (1998). Method of manufacturing flumetralin.

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]

-

PubChem. 5-(2-Bromo-6-fluorophenyl)-2-methyl-2H-tetrazole. Available from: [Link]

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. Available from: [Link]

-

CONICET Digital. (2012). Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. Available from: [Link]

-

National Institutes of Health (NIH). (2010). X-Ray Crystallography of Chemical Compounds. Available from: [Link]

-

ScienceDirect. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link]

-

ResearchGate. (2004). Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

-

Minnesota State University Moorhead. Short Summary of C13-NMR Interpretation. Available from: [Link]

-

ResearchGate. (2018). Mass fragmentation pattern of compound 1. The benzyl cation at m/z = 167 is derived from the molecular ion, while the benzyl cation at m/z = 123 is derived from [M–CO 2 ] +. Available from: [Link]

-

Sepax Technologies. (2023). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

-

National Institutes of Health (NIH). Flumetralin | C16H12ClF4N3O4 | CID 62210 - PubChem. Available from: [Link]

-

Chegg.com. (2018). Solved Interpret both the 1 H and 13C NMR spectra of Benzil. Available from: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

-

ResearchGate. (2019). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available from: [Link]

-

National Institutes of Health (NIH). (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

-

Connect Journal. (2016). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra. Available from: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

-

Michigan State University. Mass Spectrometry. Available from: [Link]

-

National Institutes of Health (NIH). Flurazole | C12H7ClF3NO2S | CID 91715 - PubChem. Available from: [Link]

-

ResearchGate. (2021). FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

-

YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available from: [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

-

ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

YouTube. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. Available from: [Link]

-

MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. jchps.com [jchps.com]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. pnrjournal.com [pnrjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. nmr.oxinst.com [nmr.oxinst.com]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. excillum.com [excillum.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole: A Technical Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. Designed for researchers, scientists, and drug development professionals, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for the robust characterization of such molecules.

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide the critical lens through which we can confirm molecular structure, assess purity, and gain insights into the chemical environment of a molecule. This compound, a compound of interest for its potential pharmacological applications, presents a unique combination of a substituted aromatic ring and a tetrazole moiety. A thorough understanding of its spectroscopic signature is paramount for its advancement in the drug development pipeline.

A Plausible Synthetic Pathway

A reliable synthesis is the first step in obtaining a compound for characterization. While various methods exist for the synthesis of 5-substituted tetrazoles, a highly plausible and widely utilized approach is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2] For the synthesis of this compound, the logical starting materials would be 2-(2-chloro-6-fluorophenyl)acetonitrile and a suitable azide, such as sodium azide, often in the presence of a catalyst or an acid.[3][4]

Proposed Synthesis of this compound

Caption: Proposed synthetic route for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[5][6][7] It is based on the principle that many atomic nuclei have spin and are electrically charged. When an external magnetic field is applied, an energy transfer at a radio frequency can occur between the base energy and a higher energy level.[6]

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring NMR spectra for a small organic molecule like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid strong solvent signals that may obscure the analyte's peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals (for ¹H NMR).

Caption: General experimental workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyl group and the tetrazole ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 15.0 | Broad Singlet | 1H | N-H of Tetrazole |

| ~ 7.2 - 7.5 | Multiplet | 3H | Aromatic protons |

| ~ 4.5 - 4.7 | Singlet | 2H | -CH₂- |

Interpretation:

-

N-H Proton: The proton on the tetrazole ring is acidic and its chemical shift can be highly variable and concentration-dependent. It often appears as a broad singlet in the downfield region.

-

Aromatic Protons: The three protons on the 2-chloro-6-fluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling. Their chemical shifts will be in the typical aromatic region.

-

Methylene Protons: The two protons of the methylene bridge (-CH₂-) are expected to appear as a singlet, as they are not adjacent to any other protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 165 | C5 of Tetrazole |

| ~ 160 - 164 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 130 - 135 (d) | Aromatic C-H |

| ~ 125 - 130 (d) | Aromatic C-H |

| ~ 115 - 120 (d) | Aromatic C-H |

| ~ 135 - 140 (d) | Aromatic C-Cl |

| ~ 115 - 120 (d) | Aromatic C-CH₂ |

| ~ 25 - 35 | -CH₂- |

Interpretation:

-

Tetrazole Carbon: The carbon atom of the tetrazole ring (C5) is expected to resonate in the downfield region.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (110-165 ppm). The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF). The other carbons will also exhibit smaller couplings to fluorine.

-

Methylene Carbon: The methylene carbon will appear in the aliphatic region of the spectrum.

Part 2: Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[8][9] Different functional groups absorb IR radiation at characteristic frequencies, which correspond to the vibrational energies of the bonds within the group.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Caption: General experimental workflow for ATR-FTIR spectroscopy.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200 - 2500 (broad) | N-H stretch | Tetrazole |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 3000 - 2850 | C-H stretch (sp³) | Methylene |

| 1600 - 1450 | C=C and C=N stretch | Aromatic and Tetrazole ring |

| 1200 - 1000 | C-N stretch | Tetrazole |

| 1250 - 1150 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Interpretation:

-

N-H Stretch: A broad absorption in the high-frequency region is characteristic of the N-H bond in the tetrazole ring, likely broadened due to hydrogen bonding in the solid state.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methylene C-H bonds.

-

Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C bonds in the aromatic ring and the C=N bonds within the tetrazole ring.[11][12]

-

C-F and C-Cl Stretches: The presence of strong absorption bands in the lower frequency region of the spectrum will confirm the presence of the carbon-fluorine and carbon-chlorine bonds.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[13] It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.[14][15]

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: General experimental workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrum

The molecular formula of this compound is C₈H₆ClFN₄. The exact mass can be calculated from the isotopic masses of the constituent elements.

-

Expected Molecular Ion ([M+H]⁺): m/z ≈ 213.03

Predicted Fragmentation Pattern:

The fragmentation of benzyltetrazoles in the mass spectrometer can provide valuable structural information. Common fragmentation pathways include cleavage of the bond between the methylene group and the tetrazole ring, as well as fragmentation of the benzyl group itself.[16][17][18]

| Predicted m/z | Possible Fragment | Notes |

| 213.03 | [C₈H₆ClFN₄ + H]⁺ | Protonated molecular ion. The isotopic pattern will show the presence of one chlorine atom. |

| 143.00 | [C₇H₅ClF]⁺ | Loss of the tetrazole ring. This would be a prominent peak. |

| 69.02 | [CHN₄]⁺ | The tetrazole fragment. |

Interpretation:

-

Molecular Ion: The observation of the protonated molecular ion at the calculated m/z value is the primary confirmation of the compound's identity. The characteristic isotopic pattern for a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak and any chlorine-containing fragments.

-

Major Fragments: The most likely fragmentation will be the cleavage of the benzylic C-C bond, leading to the formation of the stable 2-chloro-6-fluorobenzyl cation. The tetrazole moiety may also be observed as a fragment.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers and drug development professionals can more effectively characterize this molecule, ensuring its identity, purity, and structural integrity. The protocols and interpretations presented herein serve as a valuable resource for the analytical workflows essential in the progression of novel pharmaceutical compounds.

References

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Oregon State University. (n.d.). Infrared Spectra: Identifying Functional Groups. Retrieved from [Link]

-

Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

-

Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS*. Retrieved from [Link]

-

Drug Discovery News. (n.d.). Applying mass spectrometry in pharmaceutical analysis. Retrieved from [Link]

-

Dummies. (2016, March 26). How to Find Functional Groups in the IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NSF Public Access Repository. (n.d.). Functional group identification for FTIR spectra using image-based machine learning models. Retrieved from [Link]

-

ijirset. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Retrieved from [Link]

-

ResearchGate. (n.t.). Examples of 5-substituted tetrazoles (A: 5-aminotetrazole (AT), B: 5-hydroxytetrazole, C. Retrieved from [Link]

-

Unknown. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

CORE. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor**. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(2-Chloro-6-fluorobenzyl)ethanamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACS Omega. (2019, May 22). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

- Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.

-

Unknown. (n.d.). 807 - A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

-

Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

Unknown. (n.d.). Chemical shifts. Retrieved from [Link]

-

MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chalcogen.ro [chalcogen.ro]

- 3. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 4. US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

- 5. ijirset.com [ijirset.com]

- 6. microbenotes.com [microbenotes.com]

- 7. longdom.org [longdom.org]

- 8. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. pharmafocusamerica.com [pharmafocusamerica.com]

- 15. tandfonline.com [tandfonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. whitman.edu [whitman.edu]

An In-Depth Technical Guide to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS No. 874607-03-1) for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Tetrazole

The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, heterocyclic compounds, particularly those containing nitrogen, have established themselves as privileged scaffolds in drug discovery. Among these, the tetrazole ring system has garnered significant attention for its unique physicochemical properties and its role as a versatile bioisostere. This guide focuses on a specific, yet representative, member of this class: 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole (CAS No. 874607-03-1). While specific literature on this particular molecule is nascent, its structural motifs—a substituted benzyl group appended to a tetrazole core—place it at the intersection of established medicinal chemistry principles and the frontier of new compound development.

This document serves as a technical primer for researchers and drug development professionals. It is designed not as a rigid protocol, but as a foundational resource, providing a comprehensive overview of the core chemical principles, potential therapeutic applications, and practical experimental methodologies relevant to the study of this compound and its analogs. By synthesizing established knowledge on tetrazole chemistry with proven experimental insights, this guide aims to empower researchers to unlock the therapeutic potential of this intriguing molecule.

Section 1: The Chemistry and Rationale of this compound

The therapeutic potential of any molecule is fundamentally rooted in its chemical structure. The subject of this guide, this compound, possesses two key structural features that warrant detailed examination: the tetrazole ring and the 2-chloro-6-fluorobenzyl substituent.

The Tetrazole Moiety: A Privileged Pharmacophore

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms. Its prevalence in medicinal chemistry stems from its ability to act as a bioisosteric replacement for the carboxylic acid group.[1][2][3][4] This is a critical strategy in drug design, as the tetrazole ring often confers improved metabolic stability and enhanced lipophilicity compared to its carboxylic acid counterpart, which can lead to more favorable pharmacokinetic profiles.[4]

The acidity of the tetrazole proton is comparable to that of a carboxylic acid, allowing it to participate in similar ionic interactions with biological targets.[5] However, the delocalization of the negative charge across the four nitrogen atoms of the tetrazolate anion results in a more diffuse charge distribution, which can influence binding affinity and cell permeability. This bioisosteric relationship is a cornerstone of modern drug design, with numerous approved drugs incorporating a tetrazole moiety to optimize their therapeutic efficacy.[1][3]

The 2-Chloro-6-fluorobenzyl Substituent: Modulating Activity and Properties

The benzyl group attached to the tetrazole core at the 5-position provides a scaffold for introducing further chemical diversity. The specific substitution pattern on this benzyl ring—a chlorine atom at the 2-position and a fluorine atom at the 6-position—is of particular significance.

-

Halogenation: The presence of halogen atoms, such as chlorine and fluorine, can profoundly impact a molecule's properties. They can modulate lipophilicity, influence metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

-

Ortho-Substitution: The ortho-positioning of both the chloro and fluoro substituents can induce conformational constraints on the benzyl ring, potentially locking it into a preferred orientation for binding to a biological target. This steric hindrance can also shield the molecule from enzymatic degradation.

The combination of the electronically withdrawing nature of the halogens and their steric influence makes the 2-chloro-6-fluorobenzyl group a valuable substituent for fine-tuning the biological activity of the parent tetrazole.

Section 2: Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective use in a research setting.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₆ClFN₄ | Based on chemical structure |

| Molecular Weight | 228.62 g/mol | Based on chemical structure |

| Appearance | White to off-white solid | Typical for small organic molecules |

| Melting Point | Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. Limited solubility in water. | The presence of the aromatic rings and halogens suggests a degree of lipophilicity. The tetrazole moiety may provide some limited aqueous solubility.[5] |

| pKa | Estimated to be around 4.5 - 5.0 | The tetrazole proton is acidic, with a pKa similar to that of carboxylic acids.[5] |

Safety and Handling

According to available safety data sheets, this compound is intended for laboratory chemical use. While it is not currently classified as hazardous, standard laboratory safety precautions should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Section 3: Potential Therapeutic Applications and Biological Activity

The structural features of this compound suggest a range of potential therapeutic applications, drawing from the extensive research on tetrazole-containing compounds. Tetrazole derivatives have demonstrated a wide spectrum of biological activities, including:

-

Antimicrobial Activity: Many tetrazole derivatives have been investigated for their antibacterial and antifungal properties.[2][6][7][8]

-

Anticancer Activity: The tetrazole scaffold is present in several compounds with demonstrated anticancer activity.[2][7][8]

-

Anti-inflammatory Activity: Tetrazoles have been explored as inhibitors of inflammatory mediators.[2][6][8]

-

Antiviral Activity: The tetrazole moiety has been incorporated into molecules with antiviral properties.[7]

-

Cardiovascular Applications: The use of tetrazoles as angiotensin II receptor blockers for the treatment of hypertension is a well-established therapeutic strategy.[9][10]

Given the 2-chloro-6-fluorobenzyl substitution pattern, this compound may exhibit specific interactions with biological targets where halogen bonding and conformational restriction are important for binding.

Section 4: Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis, characterization, and biological evaluation of this compound and its analogs.

Synthesis Workflow

The most common and industrially viable method for the synthesis of 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-(2-chloro-6-fluorobenzyl)acetonitrile (1 equivalent), sodium azide (1.5-2 equivalents), and a catalyst such as zinc chloride or triethylamine hydrochloride (1-1.5 equivalents) in a suitable solvent like toluene or DMF.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazole and quench any unreacted azide. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization Workflow

Unequivocal characterization of the synthesized compound is essential to confirm its identity and purity.

Caption: Workflow for the structural characterization and purity analysis of the synthesized compound.

Detailed Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and connectivity of protons in the molecule. Expected signals would include those for the benzylic protons and the aromatic protons of the substituted phenyl ring.

-

¹³C NMR: To identify all unique carbon atoms in the molecule, including those in the tetrazole and substituted benzyl moieties.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups, such as C-H, C=C, C-N, and N-H vibrations.

-

Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and other elements, providing further confirmation of the empirical formula.

-

Biological Evaluation Workflow (Example: Antimicrobial Screening)

To investigate the potential biological activity of this compound, a tiered screening approach is recommended. The following workflow outlines a general protocol for antimicrobial screening.

Caption: A general workflow for the antimicrobial screening of a test compound.

Step-by-Step Antimicrobial Screening Protocol:

-

Primary Screening: Perform an initial screen against a panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains, using methods like the disk diffusion assay or a single-point concentration broth microdilution assay.

-

Minimum Inhibitory Concentration (MIC) Determination: For compounds showing activity in the primary screen, determine the MIC, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. This is typically done using a serial dilution method in a 96-well plate format.

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To determine whether the compound is bacteriostatic/fungistatic or bactericidal/fungicidal, the MBC or MFC is determined by subculturing from the wells of the MIC assay that show no growth onto fresh agar plates.

-

Cytotoxicity Assessment: It is crucial to assess the toxicity of active compounds against mammalian cell lines to ensure that the observed antimicrobial activity is not due to general cytotoxicity. Standard assays such as the MTT or LDH release assay can be employed.

Section 5: Suppliers

This compound (CAS No. 874607-03-1) is available from various chemical suppliers as a research chemical. It is advisable to request a certificate of analysis to ensure the purity and identity of the compound. Some potential suppliers include:

-

Thermo Fisher Scientific (Alfa Aesar)

-

Other specialized chemical synthesis companies.

Conclusion: A Starting Point for Innovation

This compound stands as a molecule of considerable interest for researchers in medicinal chemistry and drug discovery. While specific data on this compound remains to be fully elucidated in the public domain, its structural components—the versatile tetrazole ring and the strategically substituted benzyl group—provide a strong rationale for its investigation across a spectrum of therapeutic areas. This guide has aimed to provide a comprehensive technical foundation, from the underlying chemical principles to practical experimental workflows, to empower researchers to explore the potential of this and related compounds. The journey from a single molecule to a life-changing therapeutic is long and complex, but it begins with a thorough understanding of the fundamental science, a creative approach to experimental design, and a commitment to rigorous scientific inquiry.

References

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

-

Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2019, September 18). PubMed. Retrieved January 18, 2026, from [Link]

-

Biological activities importance of Tetrazole derivatives. (2016, March). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023, February 16). PubMed. Retrieved January 18, 2026, from [Link]

-

Medicinal chemistry of tetrazoles. (2012, April). ResearchGate. Retrieved January 18, 2026, from [Link]

-

5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides. (n.d.). Google Patents.

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Tetrazoles: Synthesis and Biological Activity. (2022, December 22). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Bioisosteres in Drug Discovery: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). BenchSci. Retrieved January 18, 2026, from [Link]

-

Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023, November 22). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021, September 10). Hilaris Publisher. Retrieved January 18, 2026, from [Link]

-

Tetrazoles via Multicomponent Reactions. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

-

Bioisosteres in Drug Discovery: Focus on Tetrazole. (n.d.). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

Sources

- 1. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 6. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides - Google Patents [patents.google.com]

Biological Activity Screening of 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Screening 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

The tetrazole moiety is a cornerstone pharmacophore in modern medicinal chemistry, prized for its unique physicochemical properties and its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3][4] This five-membered heterocyclic ring enhances pharmacokinetic profiles, improves metabolic stability, and can increase binding affinity through its multiple hydrogen bond acceptors.[2][5][6] Consequently, tetrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[3][7][8][9]

The specific compound of interest, this compound, presents a compelling case for comprehensive biological screening. Its structure combines the proven tetrazole core with a di-halogenated benzyl group. The presence of chloro and fluoro substituents on the aromatic ring is a classic medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and electronic properties, which can significantly influence target engagement and overall biological activity.

This guide provides a structured, field-proven strategy for the systematic biological activity screening of this novel compound. It is designed not as a rigid protocol but as a logical, decision-based workflow that moves from broad cytotoxicity assessment to targeted, hypothesis-driven assays. The causality behind each experimental choice is explained to empower researchers to adapt and build upon this foundational screening cascade.

The Screening Cascade: A Multi-Faceted Investigative Workflow

The initial evaluation of a novel chemical entity requires a tiered approach to efficiently allocate resources and build a comprehensive biological profile.[10] Our proposed cascade begins with a fundamental assessment of cytotoxicity to establish a safe therapeutic window, followed by concurrent screening against three high-probability target areas for tetrazole derivatives: oncology, infectious diseases, and inflammation.[8][11][12]

Caption: A strategic workflow for the biological screening of the target compound.

Phase 1: Foundational Cytotoxicity Assessment

Before investigating specific therapeutic activities, it is crucial to determine the compound's intrinsic toxicity against living cells.[13] This step is not merely a safety check; it establishes the concentration range for all subsequent experiments, preventing false positives due to generalized toxicity and ensuring that observed effects are target-specific.[14][15]

Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals.

I. Materials:

-

Human cell line (e.g., HEK293 for non-cancerous baseline, or a panel of cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom plates

-

Positive control (e.g., Doxorubicin)

-

Microplate reader (absorbance at 570 nm)

II. Step-by-Step Methodology:

-

Cell Seeding: Culture cells to logarithmic growth phase. Trypsinize, count, and seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM down to 0.1 µM) in complete medium via serial dilution.

-